molecular formula C17H25ClN4O5S B500351 N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide CAS No. 878723-26-3

N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide

Cat. No.: B500351
CAS No.: 878723-26-3
M. Wt: 432.9g/mol
InChI Key: IKQZISNHNYFDRZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a morpholinosulfonyl-substituted piperazine moiety. Such compounds are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate.

    Piperazine Derivative Formation: The intermediate is then reacted with a piperazine derivative, such as 4-(morpholinosulfonyl)piperazine, under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide: can be compared with other acetamide derivatives that have similar structural features.

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the piperazine moiety.

    N-(2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide: Lacks the chloro substitution.

Uniqueness

The presence of both the chloro-substituted methoxyphenyl group and the morpholinosulfonyl-substituted piperazine moiety in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O5S/c1-26-16-3-2-14(18)12-15(16)19-17(23)13-20-4-6-21(7-5-20)28(24,25)22-8-10-27-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZISNHNYFDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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